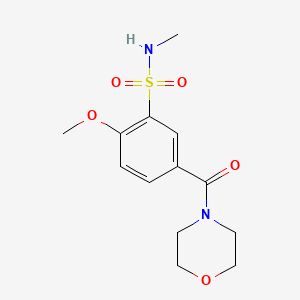
N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide
Overview
Description
N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide, also known as FMA-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FMA-1 is a hydrazinecarbothioamide derivative that has shown promising results in various biological assays, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer development. Further studies are needed to elucidate the precise mechanism of action of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide.
Biochemical and Physiological Effects:
In vitro studies have shown that N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide exhibits anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and the proliferation of cancer cells. The compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. However, one of the limitations of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide. One potential avenue of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the precise mechanism of action of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide, which may lead to the development of more potent and selective derivatives. Additionally, further studies are needed to evaluate the efficacy and safety of N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide in vivo, which may pave the way for the development of new therapeutic agents based on this compound.
Scientific Research Applications
N-(2-furylmethyl)-2-(2-hydroxy-3,5-diisopropylbenzoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory and anti-cancer activities in vitro, making it a potential candidate for the development of new therapeutic agents.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-11(2)13-8-15(12(3)4)17(23)16(9-13)18(24)21-22-19(26)20-10-14-6-5-7-25-14/h5-9,11-12,23H,10H2,1-4H3,(H,21,24)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHISBURYLNRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NNC(=S)NCC2=CC=CO2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B4695047.png)
![4-(4-methylphenyl)-4-[5-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]butanoic acid](/img/structure/B4695057.png)
![2,6-di-tert-butyl-4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4695065.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4695071.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4695079.png)
![1-(4-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4695084.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2,4-dimethoxyphenyl)urea](/img/structure/B4695110.png)
![methyl 4-chloro-2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4695120.png)


![4-iodo-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4695161.png)